3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H25N3O6 and its molecular weight is 427.457. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Researchers have synthesized derivatives of 1,3,4-oxadiazoles, similar in structure to the compound , and evaluated their antimicrobial activities. Some compounds were found to possess moderate to good activity against test microorganisms (Bektaş et al., 2007).
Antihyperglycemic Agents
- A study conducted on benzamide derivatives, closely related to the compound, identified their potential as antidiabetic agents. These compounds displayed promising results in treating diabetes mellitus (Nomura et al., 1999).
Anti-Inflammatory and Analgesic Agents
- Novel derivatives, including compounds with 1,3,4-oxadiazoles, have been synthesized and shown to inhibit cyclooxygenase-1/2 (COX-1/2) with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Nematocidal Activity
- Novel oxadiazole derivatives, structurally related to the compound in focus, have been synthesized and evaluated for nematocidal activities, showing promising results against Bursaphelenchus xylophilus (Liu et al., 2022).
Antidiabetic Screening
- N-substituted dihydropyrimidine derivatives, related to the compound of interest, were synthesized and screened for antidiabetic activity. They were found effective in the α-amylase inhibition assay (Lalpara et al., 2021).
Anticancer Evaluation
- Certain derivatives with 1,3,4-oxadiazoles have shown potential in anticancer evaluations, suggesting their relevance in developing cancer treatments (Salahuddin et al., 2014).
Antiplasmodial Activities
- N-acylated derivatives, structurally similar to the compound, have shown activity against different strains of Plasmodium falciparum, indicating potential anti-malarial applications (Hermann et al., 2021).
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-5-28-17-12-15(13-18(29-6-2)19(17)30-7-3)20(26)23-22-25-24-21(31-22)14-9-8-10-16(11-14)27-4/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITCWPAJUOTWPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.